molecular formula C16H16N4O B3331623 3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol CAS No. 850640-17-4

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Cat. No. B3331623
M. Wt: 280.32 g/mol
InChI Key: FYHLIVYLLJCASJ-UHFFFAOYSA-N
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Patent
US07459554B2

Procedure details

A solution of 1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine (1.82 g, 4.92 mmol) in 4M HCl in dioxane (20 mL) was heated to 75° C. in a sealed tube for 1.5 h. The reaction was allowed to cool to rt, the dioxane was decanted off and the brown gum residue was cooled to 0° C. in an ice-bath and charged with 7N NH3 in MeOH until basic. The reaction mixture was concentrated in vacuo, triturated with EtOAc and CHCl3, and the NH4Cl salts filtered off. The filtrate was concentrated in vacuo and purified by flash silica chromatography (8% MeOH in CHCl3) resulting in an off-white solid; 1H NMR (DMSO-d6, 400 MHz) δ 1.84-1.99 (m, 1H), 2.00-2.16 (m, 1H), 2.34-2.48 (m, 4H), 3.86-4.00 (m, 1H), 6.08 (brs, 2H), 6.81 (dd, 1H, J=8.4 Hz, 8.0 Hz), 6.95-7.06 (m, 3H), 7.30 (t, 1H, J=8.4 Hz); 7.41 (d, 1H, J=5.2 Hz), 9.63 (brs, 1H); MS (ES+): m/z 281.39 [MH+].
Name
1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[C:17]([CH:25]3[CH2:28][CH2:27][CH2:26]3)[N:18]3[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[C:19]=23)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>Cl.O1CCOCC1>[NH2:24][C:20]1[C:19]2[N:18]([C:17]([CH:25]3[CH2:28][CH2:27][CH2:26]3)=[N:16][C:15]=2[C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)[CH:23]=[CH:22][N:21]=1

Inputs

Step One
Name
1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine
Quantity
1.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C=1N=C(N2C1C(=NC=C2)N)C2CCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dioxane was decanted off
TEMPERATURE
Type
TEMPERATURE
Details
the brown gum residue was cooled to 0° C. in an ice-bath
ADDITION
Type
ADDITION
Details
charged with 7N NH3 in MeOH until basic
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc and CHCl3
FILTRATION
Type
FILTRATION
Details
the NH4Cl salts filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash silica chromatography (8% MeOH in CHCl3)
CUSTOM
Type
CUSTOM
Details
resulting in an off-white solid

Outcomes

Product
Name
Type
Smiles
NC=1C=2N(C=CN1)C(=NC2C=2C=C(C=CC2)O)C2CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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